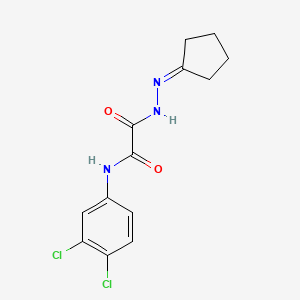
2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to the class of lipoate analogs and is designed to target the altered energy metabolism of cancer cells.
作用機序
2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide targets the altered energy metabolism of cancer cells by inhibiting two key enzymes in the tricarboxylic acid (TCA) cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes play a crucial role in the production of ATP (the energy currency of cells) in normal cells. However, in cancer cells, these enzymes are overexpressed, leading to increased ATP production and cell proliferation. By inhibiting these enzymes, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide disrupts the energy metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been shown to have a broad range of biochemical and physiological effects on cancer cells. It induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that cleave specific proteins and trigger cell death. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which are overexpressed in cancer cells and promote cell survival. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in tumor metastasis. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide also induces oxidative stress in cancer cells, leading to DNA damage and cell death.
実験室実験の利点と制限
One of the main advantages of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is its broad-spectrum anticancer activity, which makes it a promising candidate for the treatment of various types of cancer. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has also shown a favorable safety profile in clinical trials, with manageable side effects. However, one of the limitations of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is its complex mechanism of action, which requires specialized expertise and equipment for its study. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is also a relatively new drug, and its long-term safety and efficacy are yet to be fully established.
将来の方向性
There are several future directions for the study of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide. One of the areas of interest is the development of combination therapies that include 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide and other anticancer agents. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has shown a synergistic effect when used in combination with other agents, and further studies are needed to optimize the dosing and scheduling of these combinations. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide. This will enable the selection of patients who are most likely to benefit from 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide treatment. Finally, further studies are needed to explore the potential of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a novel anticancer drug that targets the altered energy metabolism of cancer cells. It has shown promising results in preclinical and clinical studies and has a broad-spectrum anticancer activity. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has a complex mechanism of action and requires specialized expertise and equipment for its study. Further studies are needed to optimize the dosing and scheduling of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide in combination therapies, identify biomarkers for patient selection, and explore its potential in the treatment of other diseases.
合成法
2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is synthesized through a multi-step process that involves the condensation of 3,4-dichlorophenylhydrazine and cyclopentanone to form the intermediate 2-(2-cyclopentylidenehydrazino)-3,4-dichlorophenylacetone. This intermediate is then reacted with ethyl acetoacetate to yield 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide. The synthesis of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a challenging process that requires careful optimization of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has shown potent activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer agents. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has also been shown to have a synergistic effect when used in combination with other anticancer agents, such as gemcitabine and cisplatin.
特性
IUPAC Name |
N'-(cyclopentylideneamino)-N-(3,4-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c14-10-6-5-9(7-11(10)15)16-12(19)13(20)18-17-8-3-1-2-4-8/h5-7H,1-4H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKRYJMLWKZCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)
![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B5161892.png)
![N-{2-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl}acetamide](/img/structure/B5161893.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5161894.png)
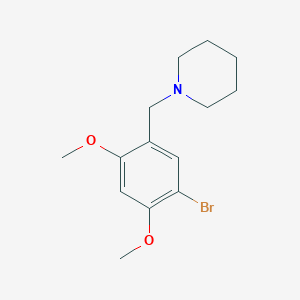
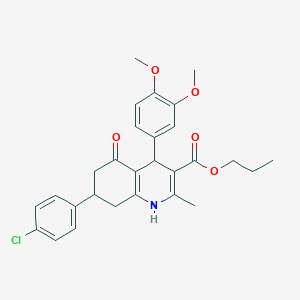
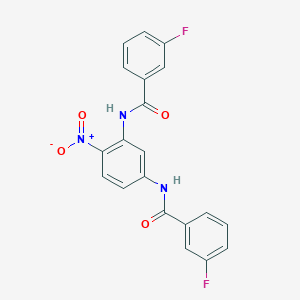
![N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5161919.png)
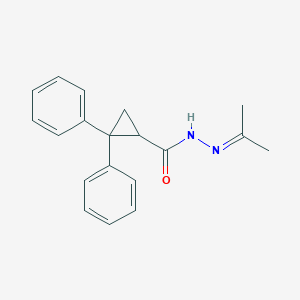
![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)

![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)